molecular formula C17H19ClN4O2 B2685752 N-(4-chlorobenzyl)-3-(pyridazin-3-yloxy)piperidine-1-carboxamide CAS No. 2034447-80-6

N-(4-chlorobenzyl)-3-(pyridazin-3-yloxy)piperidine-1-carboxamide

Cat. No. B2685752
CAS RN: 2034447-80-6
M. Wt: 346.82
InChI Key: ALABBWFULNCDKE-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-3-(pyridazin-3-yloxy)piperidine-1-carboxamide, also known as JNJ-1930942, is a small molecule inhibitor of the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is expressed in various tissues, including the nervous system, cardiovascular system, and urinary tract. It plays a key role in several physiological processes, such as osmoregulation, mechanotransduction, and pain sensation. TRPV4 has also been implicated in several pathological conditions, such as inflammation, edema, and neuropathic pain. Therefore, the development of TRPV4 inhibitors has been a topic of interest in the field of drug discovery.

Scientific Research Applications

Synthesis and Biological Activities

The synthesis and investigation of compounds related to N-(4-chlorobenzyl)-3-(pyridazin-3-yloxy)piperidine-1-carboxamide have revealed a variety of biological activities, demonstrating their potential in scientific research and pharmaceutical applications. For instance, studies have shown the synthesis of various pyridine derivatives, which exhibit significant analgesic and antiparkinsonian activities, comparable to well-known drugs like Valdecoxib® and Benzatropine®. This indicates the potential therapeutic applications of these compounds in managing pain and Parkinson's disease (Amr, Maigali, & Abdulla, 2008).

Molecular Interaction Studies

Research has also focused on the molecular interactions of analogs, such as the study of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Such studies are crucial for understanding the pharmacological profiles and designing compounds with specific receptor affinities, which could lead to the development of new therapeutic agents (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Chemical Synthesis Process Optimization

Additionally, the scalable and facile synthetic processes for related compounds, such as N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, highlight the importance of chemical engineering in the pharmaceutical industry. The optimization of reaction conditions for these compounds, which are investigated for their potential in treating central nervous system disorders, underscores the interdisciplinary nature of scientific research in drug development (Wei, Chen, Yan, Li, Li, & Wang, 2016).

Anticancer and Antibacterial Applications

Research into the synthesis of new 2-chloro-3-hetarylquinolines has demonstrated the potential anticancer and antibacterial applications of these compounds. Such studies are critical for expanding the arsenal of drugs available for treating various cancers and infections, illustrating the broad impact of chemical synthesis research on public health (Bondock & Gieman, 2015).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-pyridazin-3-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c18-14-7-5-13(6-8-14)11-19-17(23)22-10-2-3-15(12-22)24-16-4-1-9-20-21-16/h1,4-9,15H,2-3,10-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALABBWFULNCDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)Cl)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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